Reduced Acute Toxicity vs. Arbekacin and Amikacin
5-Deoxy-5-fluoroarbekacin demonstrates significantly lower acute toxicity compared to its parent compound arbekacin and the clinical comparator amikacin [1]. While retaining nearly identical antibacterial potency to arbekacin, the 5-deoxy-5-fluoro substitution confers a marked reduction in toxicity, a finding that contrasts sharply with the 5-epifluoro analog which shows toxicity similar to the parent [2]. The reduction is attributed to decreased basicity at the H2N-3 group, diminishing phospholipid binding [1].
| Evidence Dimension | Acute Toxicity (Qualitative/Comparative) |
|---|---|
| Target Compound Data | Lower toxicity |
| Comparator Or Baseline | Arbekacin (ABK) and Amikacin (15) |
| Quantified Difference | Significantly lower toxicity; contrast with 5-epifluoro analog which retains parent-like toxicity |
| Conditions | Comparative toxicity study; specific LD50 values not reported in abstracts, but direction and significance of effect are explicitly stated [1][2] |
Why This Matters
For researchers developing safer aminoglycosides or investigating toxicity mechanisms, this compound provides a unique tool to decouple antibacterial activity from nephrotoxicity, enabling mechanistic studies not possible with parent compounds.
- [1] Tsuchiya, T., et al. (1993). Synthesis of low-toxicity, 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin and its analogs, and study of structure-toxicity relationships. Carbohydrate Research, 240, 307-312. View Source
- [2] Shitara, T., et al. (1995). Synthesis of 5-deoxy-5-epifluoro derivatives of arbekacin, amikacin, and 1-N-[(S)-4-amino-2-hydroxybutanoyl]tobramycin (study on structure--toxicity relationships). Carbohydrate Research, 276(1), 75-89. View Source
